Neodymium boride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

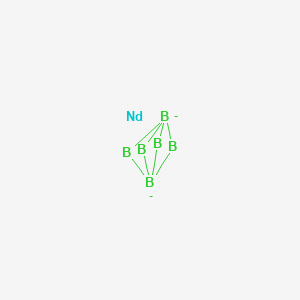

neodymium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Nd/c1-2-5(1)3-4(5)6(1,2)3;/q-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDCZOFJVLZAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Nd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Nd-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-23-0 | |

| Record name | Neodymium boride (NdB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Neodymium boride crystal structure analysis

An In-depth Technical Guide to the Crystal Structure of Neodymium Borides

Introduction

Neodymium borides are a class of inorganic compounds that have garnered significant scientific and technological interest due to their diverse and important properties. These materials exhibit a range of characteristics, from the exceptional hard magnetic properties of neodymium-iron-boride (Nd₂Fe₁₄B), a cornerstone of modern permanent magnets, to the complex magnetic ordering found in neodymium tetraboride (NdB₄) and the metallic nature of neodymium hexaboride (NdB₆).[1][2][3] Understanding the crystal structure of these compounds is fundamental to comprehending their physical properties and unlocking their potential for various applications. This guide provides a detailed analysis of the crystal structures of key neodymium boride compounds, outlines the experimental protocols used for their characterization, and presents this information in a clear, structured format for researchers, scientists, and professionals in materials science and drug development.

Crystal Structures of Prominent Neodymium Borides

The crystallographic properties of neodymium borides vary significantly with their stoichiometry. Below are detailed structural data for the most well-studied this compound compounds.

Neodymium Iron Boride (Nd₂Fe₁₄B)

A technologically crucial material, Nd₂Fe₁₄B is the primary phase in high-strength neodymium magnets.[3][4] Its complex tetragonal structure is responsible for its exceptional magnetic anisotropy.[3] Nd₂Fe₁₄B crystallizes in the tetragonal P4₂/mnm space group.[5][6] The structure contains two inequivalent neodymium sites, six inequivalent iron sites, and one boron site, leading to a complex arrangement that underpins its remarkable magnetic properties.[7][8]

Table 1: Crystal Structure Data for Nd₂Fe₁₄B

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₂/mnm (No. 136) |

| Lattice Parameters | a = 8.776 Å, c = 12.119 Å |

Neodymium Tetraboride (NdB₄)

Neodymium tetraboride is known for its interesting magnetic properties, which arise from the arrangement of neodymium ions on a Shastry-Sutherland lattice, a model for frustrated magnetic systems.[1][9] This compound exhibits a tetragonal crystal structure and belongs to the P4/mbm space group.[1] The boron atoms form a network of B₆ octahedra and chains, which contributes to the material's high hardness and melting point.[1]

Table 2: Crystal Structure Data for NdB₄

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4/mbm (No. 127) |

Neodymium Hexaboride (NdB₆)

NdB₆ has a cubic crystal structure, similar to other rare-earth hexaborides.[10][11] In this structure, a three-dimensional network of B₆ octahedra provides rigidity, with the neodymium atoms located in the interstitial spaces.[10][11] This compound is metallic and has been studied for its electronic and magnetic properties.[2]

Table 3: Crystal Structure Data for NdB₆

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pm-3m (No. 221) |

Experimental Protocols for Crystal Structure Analysis

The determination and refinement of the crystal structures of neodymium borides rely on several key experimental techniques. The general workflow for these analyses is depicted below, followed by detailed descriptions of the primary methods.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Neodymium Iron Boron (NdFeB) Magnets: A Quick Beginner's Overview | Okon Recycling [okonrecycling.com]

- 4. miottisrl.com [miottisrl.com]

- 5. mp-5182: Nd2Fe14B (tetragonal, P4_2/mnm, 136) [legacy.materialsproject.org]

- 6. Materials Data on Nd2Fe14B by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. warwick.ac.uk [warwick.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of Rare-Earth Borides: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rare-earth borides (REBₓ), a class of ceramic materials, exhibit a remarkable spectrum of electronic and magnetic properties, stemming from the interplay between the localized 4f electrons of the rare-earth elements and the delocalized electrons of the boron sublattice. This guide provides an in-depth exploration of the electronic properties of these materials, with a particular focus on the hexaboride (REB₆) family. It summarizes key quantitative data, details common experimental protocols for their synthesis and characterization, and visualizes fundamental concepts and workflows. While the primary applications of rare-earth borides are in materials science and electronics, this guide also briefly explores the nascent research into their potential in biomedical applications, a field of interest for drug development professionals.

Introduction to the Structural and Electronic Characteristics of Rare-Earth Borides

Rare-earth borides form several stoichiometric families, including REB₂, REB₄, REB₆, REB₁₂, and REB₆₆.[1] The most extensively studied are the hexaborides, which crystallize in a simple cubic structure (space group Pm-3m) analogous to cesium chloride (CsCl).[2] This structure consists of a rigid framework of boron octahedra with a rare-earth atom situated at the body center of the cubic unit cell.[2][3] This unique crystal structure is the foundation for their exceptional properties, including high melting points, hardness, chemical stability, and low work functions.[2][3]

The diverse electronic behavior of rare-earth hexaborides is a direct consequence of the specific rare-earth element incorporated into the boron cage.[4] For instance, lanthanum hexaboride (LaB₆) is a well-known thermionic emitter due to its low work function of approximately 2.7 eV.[2][5] Cerium hexaboride (CeB₆) is a heavy-fermion metal that exhibits complex magnetic and quadrupolar ordering at low temperatures.[2][5] Samarium hexaboride (SmB₆) has garnered significant attention as a topological Kondo insulator, possessing a bulk insulating state with topologically protected metallic surface states.[2][5] Furthermore, superconductivity has been observed in yttrium hexaboride (YB₆).[2][5]

Fig. 1: Logical relationship of properties in rare-earth borides.

Quantitative Electronic and Thermoelectric Properties

The electronic and thermoelectric properties of rare-earth borides are summarized in the following tables. These values can vary depending on the synthesis method, purity, and stoichiometry of the material.

Table 1: Crystallographic and Electronic Data for Selected Rare-Earth Hexaborides

| Compound | Crystal Structure | Lattice Parameter (Å) | Work Function (eV) | Key Electronic Feature |

| LaB₆ | Simple Cubic | 4.156 | ~2.7 | Thermionic Emitter[2] |

| CeB₆ | Simple Cubic | 4.141 | ~2.65 | Heavy-Fermion Metal[2][6] |

| PrB₆ | Simple Cubic | 4.133 | - | Antiferromagnetic |

| NdB₆ | Simple Cubic | 4.127 | - | Antiferromagnetic |

| SmB₆ | Simple Cubic | 4.134 | - | Topological Kondo Insulator[2] |

| EuB₆ | Simple Cubic | 4.185 | - | Ferromagnetic Semimetal[2] |

| GdB₆ | Simple Cubic | 4.110 | ~2.99 | Antiferromagnetic |

| YbB₆ | Simple Cubic | 4.144 | - | Non-topological insulator[5] |

Table 2: Thermoelectric Properties of Selected Rare-Earth Borides at High Temperatures

| Compound | Temperature (K) | Electrical Resistivity (μΩ·cm) | Thermal Conductivity (W·m⁻¹·K⁻¹) | Seebeck Coefficient (μV·K⁻¹) |

| LaB₆ | 1300 | ~120 | ~56 | - |

| LaB₆ | 1600 | ~120 | - | - |

| LaB₆ | 2000 | ~350 (60% dense) | - | - |

| CeB₆ | 298-1273 | ~65 | ~45 | - |

| SmB₆ | 300 | - | ~3.5-4.5 | - |

Experimental Protocols

The synthesis of high-purity, single-crystal rare-earth borides is crucial for accurate characterization of their intrinsic electronic properties.

Single Crystal Synthesis: Floating Zone Method

The floating zone (FZ) technique is a widely used crucible-free method to grow large, high-purity single crystals of rare-earth borides, which have high melting points.[1][9]

Methodology:

-

Feed Rod Preparation:

-

Crystal Growth:

-

The feed rod and a seed crystal (if available) are placed in a four-mirror optical furnace equipped with high-power xenon arc lamps.[1]

-

A small section of the feed rod is melted to form a molten zone, which is held in place by surface tension between the feed and seed rods.[10]

-

The molten zone is slowly moved along the feed rod by translating the lamps, causing the crystal to solidify at the trailing end.[10]

-

The feed and seed rods are typically rotated in opposite directions to ensure homogeneity of the molten zone.[1]

-

Growth is carried out in a controlled atmosphere, such as flowing argon gas.[1]

-

Fig. 2: Floating zone method workflow for single crystal growth.

Structural Characterization: X-ray Diffraction (XRD)

XRD is a fundamental technique to verify the crystal structure and phase purity of the synthesized borides.

Methodology:

-

Sample Preparation: A small piece of the single crystal is ground into a fine powder.

-

Data Acquisition:

-

The powdered sample is mounted on a sample holder in a powder diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the crystallographic phases present by comparing the peak positions and intensities to a database of known materials.

-

The lattice parameters of the crystal structure can be precisely determined from the peak positions.

-

Surface Electronic Structure: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms at the surface of the material.

Methodology:

-

Sample Preparation: A clean, flat surface of the boride crystal is prepared, often by in-situ cleaving or sputtering in an ultra-high vacuum (UHV) chamber to remove surface contaminants.

-

Data Acquisition:

-

The sample is irradiated with a monochromatic X-ray beam in a UHV environment.

-

The kinetic energy of the photoelectrons emitted from the sample is measured by an electron energy analyzer.

-

-

Data Analysis:

-

The binding energy of the electrons is calculated from their kinetic energy.

-

The resulting XPS spectrum (a plot of electron counts vs. binding energy) shows peaks characteristic of the elements present and their chemical states.

-

Analysis of the core-level spectra (e.g., B 1s, and the specific rare-earth element's core levels) provides information about the bonding and valence states.

-

Emerging Applications in Biomedicine

While the primary applications of rare-earth borides are in high-temperature electronics and materials science, there is emerging, albeit limited, research into the use of boron-based nanomaterials for biomedical purposes. Boron-containing compounds are of interest for applications such as boron neutron capture therapy (BNCT) for cancer treatment.[11]

Some literature briefly mentions rare-earth boride nanostructures as a class of boron-based nanomaterials with potential therapeutic applications.[11] However, the majority of research in the biomedical application of rare-earth nanoparticles focuses on their oxide and fluoride (B91410) forms for drug delivery and bioimaging.[12] These nanoparticles can be functionalized to target specific cells or tissues and can be designed to release a drug payload in response to specific stimuli.[13][14][15]

The exploration of rare-earth boride nanoparticles in drug delivery is still in its infancy. Further research is needed to understand their biocompatibility, cytotoxicity, and efficacy as drug carriers. Professionals in drug development may find this an area with potential for novel therapeutic platforms, leveraging the unique magnetic and electronic properties of rare-earth borides at the nanoscale.

Fig. 3: Conceptual pathway for rare-earth boride nanoparticles in drug delivery.

Conclusion

Rare-earth borides, particularly the hexaborides, are a fascinating class of materials with a rich variety of electronic properties that are tunable by changing the rare-earth element. Their well-defined crystal structure and the strong correlation effects of the 4f electrons give rise to phenomena ranging from high-performance thermionic emission to topological insulation. The ability to grow large, high-purity single crystals using techniques like the floating zone method allows for detailed experimental investigation of these properties. While their primary applications are in materials science, the unique characteristics of these compounds may open up new avenues for research in other fields, including the potential, though currently underexplored, development of novel nanostructures for biomedical applications. Continued research into the synthesis and characterization of these materials will undoubtedly uncover new fundamental physics and may lead to novel technological applications.

References

- 1. warwick.ac.uk [warwick.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. deltamicroscopies.com [deltamicroscopies.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Materials Synthesis, Crystal Growth and Characterization | Solid State Chemistry | PSI [psi.ch]

- 11. researchgate.net [researchgate.net]

- 12. Potential Applications of Rare Earth Metal Nanoparticles in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zenodo.org [zenodo.org]

- 14. mdpi.com [mdpi.com]

- 15. Nanoparticles in Drug Delivery: From History to Therapeutic Applications [mdpi.com]

An In-depth Technical Guide to the Physical and Mechanical Properties of Neodymium Boride

Introduction to Neodymium Hexaboride (NdB₆)

Neodymium Hexaboride (NdB₆) is a refractory ceramic material belonging to the family of rare-earth hexaborides. These compounds are characterized by a unique crystal structure that imparts a combination of desirable properties, including high hardness, high melting points, and excellent thermal and chemical stability.[1][2] The NdB₆ structure consists of a stable, three-dimensional covalent network of boron octahedra, with neodymium atoms situated in the interstitial spaces.[1][3] This arrangement is responsible for its notable mechanical strength and refractory nature.[1] NdB₆ is typically a black powder in its synthesized form and is known to be a hard and brittle material with good electrical and thermal conductivity.[4] Its robust properties make it a material of interest for various advanced technological applications.

Physical Properties of Neodymium Hexaboride (NdB₆)

The fundamental physical properties of NdB₆ are critical for its application in various environments. These properties are intrinsically linked to its cubic crystal structure and the nature of the atomic bonding within the lattice. While NdB₆ is known to possess good thermal and electrical conductivity, specific quantitative data for these properties at standard conditions are not widely reported in the literature.

Table 1: Summary of Physical Properties of NdB₆

| Property | Value | Units |

| Crystal Structure | Cubic (CaB₆ type) | - |

| Space Group | Pm-3m | - |

| Lattice Constant, a | 4.125 | Å |

| Density | 4.3 | g/cm³ |

| Melting Point | 2610 | °C |

| Molecular Weight | 209.11 | g/mol |

| Thermal Conductivity | Data not readily available | W/(m·K) |

| Coefficient of Thermal Expansion | Data not readily available | x 10⁻⁶/°C |

| Electrical Resistivity | Data not readily available | Ω·m |

Note: The lattice constant is a critical parameter determined via X-ray diffraction, defining the size of the unit cell.[5]

Mechanical Properties of Neodymium Hexaboride (NdB₆)

The mechanical behavior of NdB₆ is characteristic of hard ceramic materials, defined by high hardness and elastic modulus, coupled with relatively low fracture toughness and flexural strength, indicating its brittle nature.[5][6] These properties are highly dependent on the material's density and microstructure, which are controlled by the synthesis and densification processes, such as hot pressing.[5][6]

Table 2: Summary of Mechanical Properties of Hot-Pressed NdB₆

| Property | Value | Units |

| Vickers Hardness (Micro) | 23.8 | GPa |

| Hardness (Nanoindentation) | 28.8 | GPa |

| Elastic Modulus (Young's Modulus) | 484 | GPa |

| Flexural Strength | 156 | MPa |

| Fracture Toughness (K₁c) | 3.04 | MPa·m¹/² |

Data sourced from studies on dense NdB₆ samples prepared by hot-pressing.[5][6]

Experimental Protocols

The characterization of NdB₆ requires precise and standardized methodologies to ensure accurate and reproducible data. The following protocols are based on established materials testing standards for ceramics.

Synthesis and Sample Preparation

-

Synthesis: Single-phase NdB₆ powder is commonly synthesized via the carbothermic reduction of neodymium oxide (Nd₂O₃) and boron carbide (B₄C). The precursors are mixed and heated in a vacuum or inert atmosphere at temperatures around 1800°C.[5][6]

-

Densification: To prepare dense samples suitable for mechanical testing, the synthesized NdB₆ powder is consolidated using a hot-pressing technique. The powder is loaded into a graphite (B72142) die and pressed at high pressure (e.g., 30-40 MPa) and temperature (e.g., 1800°C) for a duration of approximately 2 hours in a vacuum. Sintering aids, such as a small weight percentage of B₄C, can be added to achieve near-full theoretical density (>99%).[5][6]

-

Machining: The resulting dense, hot-pressed billets are carefully cut into standardized specimen geometries for each mechanical test using techniques like wire electrical discharge machining (EDM). Surfaces are then ground and polished to a mirror finish to minimize surface flaws that could affect measurement accuracy.[6]

Hardness Measurement

Hardness characterizes the material's resistance to localized plastic deformation.[5][6]

-

Vickers Microhardness Test (ASTM E384):

-

Apparatus: A microhardness tester equipped with a Vickers diamond indenter (a square-based pyramid with an angle of 136° between opposite faces).

-

Procedure:

-

A polished surface of the dense NdB₆ sample is used.

-

A controlled load (e.g., 1.96 N) is applied to the indenter for a specific dwell time (e.g., 15 seconds).

-

After the load is removed, the two diagonals of the resulting indentation are measured using a calibrated microscope.

-

The Vickers Hardness (HV) is calculated based on the applied load and the average diagonal length. Multiple indentations are made and averaged to ensure statistical reliability.[5][6]

-

-

-

Nanoindentation (ISO 14577):

-

Apparatus: A nanoindenter instrument with a Berkovich tip (a three-sided pyramid).

-

Procedure: This technique provides hardness and elastic modulus by continuously measuring the load and displacement of the indenter as it is pressed into and withdrawn from the material surface. It is particularly useful for characterizing properties at very small scales. A hardness value of 28.8 GPa has been reported for NdB₆ using this method.[5][6]

-

Flexural Strength Measurement

Flexural strength, or modulus of rupture, measures the material's ability to resist failure in bending.[7]

-

Three-Point Bending Test (ASTM C1161):

-

Apparatus: A universal testing machine equipped with a three-point bend fixture.

-

Specimen: A rectangular bar of specific dimensions (e.g., 3 mm x 4 mm x 40 mm).[6]

-

Procedure:

-

The rectangular NdB₆ bar is placed on two support pins with a defined span length.

-

A load is applied to the center of the bar by a third loading pin at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.[6]

-

The load at which fracture occurs is recorded.

-

The flexural strength is calculated using the fracture load, the span length, and the specimen's cross-sectional dimensions.

-

-

Fracture Toughness Measurement

Fracture toughness (K₁c) quantifies the material's resistance to the propagation of a pre-existing crack.

-

Single-Edge Notched Beam (SENB) Method:

-

Apparatus: A universal testing machine with a three-point bend fixture.

-

Specimen: A rectangular bar similar to that used for flexural strength, but with a sharp, straight-through notch machined into the tensile surface.

-

Procedure:

-

The notched specimen is loaded in a three-point bending configuration.

-

The load is applied until the specimen fractures.

-

The fracture toughness is calculated from the fracture load, specimen geometry, and the initial notch length. For hot-pressed NdB₆, a value of 3.04 MPa·m¹/² has been measured.[5][6]

-

-

Visualizations: Workflows and Relationships

Diagrams are provided to illustrate key experimental and conceptual frameworks related to the study of neodymium boride.

Caption: Experimental workflow for NdB₆ mechanical property characterization.

Caption: Relationship between NdB₆ structure and its key mechanical properties.

References

- 1. W/mK Meaning: Understanding Thermal Conductivity - Axim Mica [aximmica.com]

- 2. Thermal Values Explained | Encon Insulation & Nevill Long [encon.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Lattice constant - Wikipedia [en.wikipedia.org]

- 5. Crystallographic Parameters of Atoms in the Single Crystals of the Compounds RB 6 (R=Y, La, Ce, Nd, Sm, Eu, Gd) | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Resistance Meters | Products | HIOKI [hioki.com]

An In-depth Technical Guide to the Stoichiometry and Stability of Neodymium Boride Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neodymium (Nd), a rare-earth element, forms a series of binary compounds with boron (B) that exhibit a wide range of interesting and technologically important properties. These neodymium borides are part of the larger family of rare-earth borides, which are known for their high mechanical strength, novel electronic properties, and high melting points. The diverse stoichiometries found in the Nd-B system lead to complex crystal structures and varying degrees of thermodynamic and mechanical stability. While their primary applications are in materials science, particularly as components of high-performance magnets (e.g., Nd₂Fe₁₄B), the unique magnetic properties of neodymium-containing compounds also open avenues for their use in advanced biomedical applications, including targeted drug delivery and medical imaging. This guide provides a comprehensive overview of the stoichiometry, crystal structures, stability, and synthesis of neodymium boride compounds.

Stoichiometry and Crystal Structures

The neodymium-boron system is characterized by several stable and metastable compounds with distinct stoichiometries. The connectivity of boron atoms within the crystal structure evolves with increasing boron content, from isolated atoms to complex three-dimensional networks. Several phases of this compound have been identified, with NdB₄ and NdB₆ being the most well-characterized at ambient pressure. Recent computational and high-pressure studies have predicted the existence and stability of other phases, such as NdB₅, NdB₇, and NdB₈, at elevated pressures.[1]

Table 1: Crystallographic Data of Neodymium Borides

| Compound | Stoichiometry | Crystal System | Space Group | Pearson Symbol | Lattice Parameters (Å) |

|---|---|---|---|---|---|

| NdB₂ | 1:2 | Orthorhombic | Cmmm | - | a=3.99, b=11.52, c=3.94 (at 100 GPa)[1] |

| NdB₄ | 1:4 | Tetragonal | P4/mbm | tP20 | a=7.25, c=4.12[2] |

| Nd₂B₅ | 2:5 | Monoclinic | - | - | Characterized by disordered lamellar structures[3] |

| NdB₅ | 1:5 | Tetragonal | P4/mmm | - | Stable at high pressure (e.g., 100 GPa)[1] |

| NdB₆ | 1:6 | Cubic | Pm-3m | cP7 | a=4.126[1][3] |

| NdB₇ | 1:7 | Rhombohedral | R3m | - | Stable at high pressure (e.g., 250 GPa)[1] |

| NdB₈ | 1:8 | Rhombohedral | R-3m | - | Stable at high pressure (e.g., 100 GPa)[1] |

Thermodynamic Stability and Phase Equilibria

The stability of this compound compounds is a critical factor for their synthesis and application. Thermodynamic assessments and computational studies have been performed to understand the phase relationships in the Nd-B system.

Formation Enthalpy and Stability

The standard enthalpy of formation (ΔH°f) is a key indicator of a compound's thermodynamic stability. Ab initio calculations provide theoretical values that are often in good agreement with experimental data from calorimetry.[4] Generally, the formation of neodymium borides is an exothermic process, indicating their stability relative to the elemental constituents.

Computational studies indicate that while compounds like NdB₄ and NdB₆ are stable at ambient pressure, new stoichiometries such as NdB₅, NdB₇, and NdB₈ become thermodynamically stable at high pressures.[1] For instance, the NdB₅ compound is predicted to be dynamically and mechanically stable even at ambient pressure, suggesting it could be synthesized as a metastable phase.[1]

Nd-B Phase Diagram

A binary phase diagram illustrates the equilibrium phases present in a system at different temperatures and compositions.[5] The Nd-B system is a eutectic system, characterized by the formation of several distinct solid compounds and limited solid solubility.[6] The liquidus line on the diagram separates the fully molten phase from regions where solid crystals coexist with the melt. Key features include the congruent melting points of compounds like NdB₆ and peritectic reactions for others.

Below is a conceptual diagram illustrating the key phase relationships in the Nd-B system, highlighting the formation of stable boride compounds from a liquid melt.

Caption: Conceptual diagram of phase formation in the Nd-B system.

Experimental Protocols

The synthesis of high-purity, single-phase neodymium borides can be challenging. Several methods have been developed, each with specific advantages regarding product purity, particle size, and densification.

Mechanochemical Synthesis (MCS) of NdB₄

Mechanochemical synthesis is a solid-state reaction technique that uses mechanical energy from ball milling to induce chemical transformations at low temperatures.[7][8]

Methodology:

-

Precursor Preparation: Starting powders of neodymium oxide (Nd₂O₃), boric anhydride (B1165640) (B₂O₃), and magnesium (Mg) as a reducing agent are mixed.[9] Stoichiometric ratios are calculated for the target NdB₄ phase, though adjustments, such as reducing the B₂O₃ amount by ~30 wt%, may be necessary to obtain a homogenous NdB₄ phase.[9]

-

High-Energy Ball Milling: The powder mixture is loaded into a hardened steel vial with steel balls. A high-energy planetary ball mill is used.[10]

-

Purification: The milled product contains NdB₄ and a magnesium oxide (MgO) byproduct. The MgO is removed by leaching with a dilute acid, such as 4 M hydrochloric acid (HCl).[9]

-

Characterization: The final powder's phase purity and crystal structure are confirmed using X-ray Diffraction (XRD). Particle size and morphology are analyzed using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[9]

Hot-Pressing Synthesis of NdB₆

Hot pressing is a powder metallurgy process used to densify powders by applying heat and pressure simultaneously, resulting in a dense, bulk material.[3][11]

Methodology:

-

Powder Synthesis: Single-phase NdB₆ powder is first synthesized, typically via the carbothermic reduction of Nd₂O₃ in the presence of boron carbide (B₄C) at high temperature and under vacuum.[1][3]

-

Powder Preparation: The synthesized NdB₆ powder is mixed with a sintering aid, such as 5 wt.% B₄C, to promote densification and achieve near-theoretical density.[3]

-

Hot Pressing: The powder mixture is loaded into a graphite (B72142) die.

-

Characterization: The density of the resulting pellet is measured. The microstructure, grain size, and fracture mode are analyzed using SEM. Mechanical properties like hardness and elastic modulus are determined using micro- and nano-indentation techniques.[3]

Caption: Workflow for synthesis and characterization of neodymium borides.

Quantitative Data

Quantitative analysis of neodymium borides provides crucial data for materials design and application. The following tables summarize key thermodynamic and mechanical properties.

Table 2: Thermodynamic and Mechanical Properties of Neodymium Borides

| Compound | ΔH°f (kJ/mol-atom) (Calculated)[4] | Hardness (GPa) | Elastic Modulus (GPa) | Density (g/cm³) |

|---|---|---|---|---|

| NdB₄ | -47.3 | - | - | - |

| NdB₅ | - | ~24.82 (Predicted)[1] | - | - |

| NdB₆ | -42.8 | 23.8 - 28.8[3] | 484[3] | 4.95 (Theoretical) |

Table 3: Summary of Synthesis Parameters

| Synthesis Method | Target Compound | Key Parameters | Outcome |

|---|---|---|---|

| Mechanochemical | NdB₄ | Precursors: Nd₂O₃, B₂O₃, Mg; Milling: 5h @ 920 rpm; Purification: 4M HCl[9] | Nanopowder (~85.6 nm)[9] |

| Hot Pressing | NdB₆ | Temp: 1800°C; Pressure: 20 MPa; Time: 2h; Aid: 5 wt.% B₄C[3] | Dense Pellet (99.9% TD)[3] |

Relevance for Researchers and Drug Development Professionals

While neodymium borides are classic hard materials, their association with neodymium-iron-boron (Nd₂Fe₁₄B) permanent magnets makes them relevant to the biomedical field, particularly for drug development professionals.

Applications in Materials Research

For materials scientists, neodymium borides are of interest for their:

-

Hardness: Compounds like NdB₆ exhibit high hardness, making them candidates for wear-resistant coatings and cutting tools.[3]

-

Magnetic Properties: NdB₄ undergoes multiple magnetic phase transitions at low temperatures, providing a rich system for studying complex magnetic ordering on a geometrically frustrated lattice.[2]

-

High-Pressure Physics: The prediction of novel high-pressure phases (NdB₅, NdB₇, NdB₈) offers opportunities to synthesize new materials with unique electronic and mechanical properties.[1]

Applications in Drug Development and Medicine

The primary link to drug development is through the use of powerful Nd-Fe-B magnets. Nanoparticles of this magnetic material can be functionalized and used in advanced therapeutic and diagnostic systems.

-

Magnetic Targeted Drug Delivery: This technology uses magnetic nanoparticles (MNPs) loaded with a therapeutic agent. These MNPs are injected into the bloodstream and guided to a specific target site (e.g., a tumor) by an external magnetic field generated by high-strength Nd-Fe-B magnets. This approach concentrates the drug at the disease site, increasing efficacy and reducing systemic side effects.

-

Medical Devices: The strong, stable magnetic fields produced by Nd-Fe-B magnets are essential for Magnetic Resonance Imaging (MRI) systems, particularly for open or portable MRI devices that require powerful permanent magnets instead of superconducting coils.

The diagram below illustrates the logical workflow of using magnetic nanoparticles in a targeted drug delivery system.

References

- 1. researchgate.net [researchgate.net]

- 2. First-Principles Study of the Magnetic and Electronic Structure of NdB4 [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mae.uotechnology.edu.iq [mae.uotechnology.edu.iq]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. Mechanochemical Synthesis and Electron Crystallography Characterization of van der Waals Lanthanoid 2D Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. Influence of Particle Size and Hot-Pressing Parameters on Mechanical Properties of Bamboo-Based Composite Materials [mdpi.com]

Discovery and history of neodymium-iron-boron magnets

An In-depth Technical Guide to the Discovery and History of Neodymium-Iron-Boron Magnets

Abstract

Neodymium-iron-boron (NdFeB) magnets, a class of rare-earth magnets, represent the pinnacle of permanent magnet technology, offering unparalleled magnetic strength. This guide details the history of their discovery, the scientific principles underlying their properties, and the experimental protocols for their two primary manufacturing methods: sintering and melt-spinning for bonded magnets. The simultaneous and independent invention in the early 1980s by researchers at Sumitomo Special Metals and General Motors, driven by the need to find a high-performance, lower-cost alternative to Samarium-Cobalt magnets, marked a pivotal moment in materials science. This document provides quantitative data on their magnetic properties, detailed manufacturing workflows, and diagrams illustrating the key processes for researchers, scientists, and professionals in related fields.

A Historical Perspective: The Drive for a New Magnetic Material

Before the 1980s, the strongest permanent magnets were made from an alloy of Samarium and Cobalt (SmCo).[1][2] While powerful, the high and volatile cost of cobalt, exacerbated by political instability in Zaire (now the Democratic Republic of the Congo) in the late 1970s, created a strong economic incentive for researchers to find an alternative that did not rely on this expensive element.[1] The goal was to develop a new permanent magnet using more abundant and less costly elements, such as iron, without sacrificing magnetic performance.[3]

The Simultaneous Discovery of NdFeB Magnets

In a remarkable instance of parallel innovation, the Nd₂Fe₁₄B compound was discovered independently and almost simultaneously in 1982 by two research groups on opposite sides of the world.[4]

-

At Sumitomo Special Metals (Japan): Dr. Masato Sagawa led a team that focused on a powder metallurgy approach, similar to the process used for SmCo magnets.[4][5][6] Sagawa had conceived of the idea of using a more abundant rare-earth element like neodymium combined with iron, and theorized that adding a small interstitial element like boron could stabilize the crystal structure and improve magnetic properties.[3][6] Lacking support at his previous employer, he joined Sumitomo Special Metals in 1982 and quickly developed the high-performance sintered NdFeB magnet.[5][6]

-

At General Motors (USA): Dr. John Croat, working at the GM Research Laboratories, was tasked with developing a lower-cost magnet for automotive applications.[7][8] His approach involved rapid solidification (melt-spinning) of rare earth-iron alloys.[4][9] In 1982, while investigating the effects of adding boron as a "glass forming element" to a neodymium-iron alloy, he discovered the Nd₂Fe₁₄B intermetallic phase, which formed the basis for nanocrystalline bonded magnets.[7]

Both groups unveiled their groundbreaking discoveries at the Magnetism and Magnetic Materials (MMM) Conference in Pittsburgh in November 1983, to each other's surprise.[1][5] This dual discovery led to two distinct manufacturing pathways for the world's strongest permanent magnet.

Fundamental Properties

The exceptional magnetic properties of NdFeB magnets stem from the tetragonal crystalline structure of the Nd₂Fe₁₄B compound. This structure exhibits very high uniaxial magnetocrystalline anisotropy, meaning the material has a strong preference for magnetization along a specific crystal axis, which is crucial for creating a powerful permanent magnet.

Manufacturing Processes: Experimental Protocols

The two discovery paths gave rise to two distinct manufacturing methodologies, each yielding magnets with different characteristics.

Sintered NdFeB Magnets (Powder Metallurgy)

Developed by Sumitomo Special Metals, this method produces fully dense magnets with the highest possible magnetic energy products. The process is a form of powder metallurgy.

Methodology:

-

Alloy Preparation: High-purity raw materials (neodymium, iron, boron, and often small amounts of other elements like dysprosium for heat resistance) are melted in a vacuum induction furnace to form an alloy.[10]

-

Strip Casting: The molten alloy is rapidly cooled by casting it onto a chilled, rotating wheel, forming thin flakes or strips. This rapid cooling creates a fine-grained microstructure ideal for the subsequent steps.

-

Hydrogen Decrepitation (HD): The alloy strips are exposed to hydrogen gas at room temperature. The hydrogen is absorbed by the material, causing it to become brittle and break apart into a coarse powder. This is a crucial step for efficient milling.

-

Jet Milling: The coarse powder from the HD process is fed into a jet mill. High-speed jets of inert gas (like nitrogen or argon) cause the particles to collide and break down into a very fine powder, typically with a particle size of 3-5 micrometers.

-

Pressing & Alignment: The fine powder is placed into a die and compacted in the presence of a strong external magnetic field. This field aligns the "easy axis" of each powder particle in the same direction, ensuring the final magnet will have a strong preferred direction of magnetization (anisotropy).

-

Sintering: The compacted "green" magnet is heated in a vacuum or inert atmosphere to a high temperature (around 1050-1180 °C), just below the melting point of the alloy. This causes the powder particles to fuse, creating a dense, solid block.

-

Heat Treatment/Annealing: A post-sintering heat treatment, often in two stages (e.g., at 900°C and then 500°C), is performed to optimize the microstructure and enhance the magnet's coercivity (resistance to demagnetization).

-

Machining: The sintered blocks are hard and brittle, so they are cut and ground to their final shape and size using diamond-plated tools.

-

Coating: Due to the high iron content, NdFeB magnets are prone to corrosion. They are almost always coated for protection, typically with a layer of nickel-copper-nickel, zinc, or epoxy.

-

Magnetization: Finally, the finished magnet is placed in a strong magnetic field generated by a solenoid coil and pulsed with a very high current to magnetize it to saturation.

Bonded NdFeB Magnets

Pioneered by General Motors, this method involves mixing NdFeB powder with a polymer binder. While not as magnetically strong as sintered magnets, bonded magnets can be easily formed into complex shapes with high precision and are less brittle.[11][12]

Methodology:

-

Powder Production (Melt Spinning): The process begins similarly by creating a NdFeB alloy. This molten alloy is then ejected under pressure through a nozzle onto a rapidly spinning wheel (the "melt-spinning" or "rapid solidification" process). This cools the alloy at an extremely high rate, forming a ribbon of nanocrystalline material. This ribbon is then milled into a powder.

-

Mixing: The resulting magnetic powder is mixed with a polymer binder, such as epoxy, nylon, or PVC. The ratio of powder to binder can be adjusted to tailor the magnetic and mechanical properties.

-

Compaction/Molding: The mixture is then formed into its final shape using one of several techniques:

-

Compression Molding: The powder/binder mix is pressed into a die at room temperature and then cured in an oven.[11] This is a cost-effective method for simpler shapes.

-

Injection Molding: The magnetic powder is compounded with a thermoplastic binder into pellets. These pellets are heated and injected into a mold, allowing for the creation of very complex shapes and over-molding with other components.[12]

-

Extrusion: The material is pushed through a shaped die to form profiles of a constant cross-section, such as tubes or strips.

-

Calendering: The mixture is passed through heated rollers to produce flexible magnetic sheets.

-

-

Coating & Magnetization: Bonded magnets are more corrosion-resistant than sintered magnets due to the binder encasing the magnetic particles.[11] However, they may still be coated for extra durability. They are magnetized after production in the same manner as sintered magnets.

Quantitative Data and Material Grades

The performance of NdFeB magnets is classified by a grade, such as N35, N42, or N52. The number represents the maximum energy product ((BH)max) in Mega-Gauss Oersteds (MGOe), which indicates the stored magnetic energy.[13][14] Letters following the grade denote the maximum operating temperature, achieved by adding elements like Dysprosium (Dy) and Terbium (Tb).[15]

Table 1: Comparison of Sintered vs. Bonded NdFeB Magnets

| Property | Sintered NdFeB | Bonded NdFeB |

| Max. Energy Product ((BH)max) | High (up to 55 MGOe) | Lower (up to 12 MGOe) |

| Density | ~7.5 g/cm³ | ~6.0 g/cm³ |

| Manufacturing Process | Powder Metallurgy, Sintering | Compounding with binder |

| Shape Complexity | Limited to simpler shapes; requires grinding | High; complex shapes via molding |

| Mechanical Properties | Hard, brittle, strong | Less brittle, higher tensile strength |

| Corrosion Resistance | Lower (requires coating) | Higher (particles encased in binder) |

| Cost | Higher processing cost | Lower processing cost |

Data compiled from sources.[10][11][12][16][17]

Table 2: Properties of Common Sintered NdFeB Grades

| Grade | Remanence (Br) | Coercivity (Hci) | Max. Energy Product ((BH)max) | Max. Operating Temp. |

| (kG) | (kOe) | (MGOe) | (°C) | |

| N35 | 11.7-12.1 | ≥12 | 33-36 | 80 |

| N42 | 12.8-13.2 | ≥12 | 40-43 | 80 |

| N52 | 14.2-14.6 | ≥11 | 49-52 | 80 |

| N42SH | 12.8-13.2 | ≥20 | 40-43 | 150 |

| N38EH | 12.2-12.6 | ≥25 | 36-39 | 200 |

Note: Values are typical ranges and can vary by manufacturer. Temperature ratings depend on magnet geometry and operating conditions.[13][14][15][18]

Post-Discovery Developments

Since their invention, research has focused on improving the properties of NdFeB magnets, particularly their performance at high temperatures. Early NdFeB magnets had a relatively low Curie temperature, causing them to lose magnetism at elevated temperatures. Researchers found that adding small amounts of heavy rare-earth elements like Dysprosium (Dy) or Terbium (Tb) significantly improves coercivity and heat resistance.[2] More recently, techniques like Grain Boundary Diffusion (GBD) have been developed to selectively introduce these heavy rare-earth elements only at the grain boundaries of the magnet's microstructure. This achieves the desired high-temperature performance while minimizing the use of these scarce and expensive elements.

References

- 1. The Magnet That Made the Modern World - IEEE Spectrum [spectrum.ieee.org]

- 2. The World's Strongest Permanent Magnet | Queen Elizabeth Prize for Engineering [qeprize.org]

- 3. japanprize.jp [japanprize.jp]

- 4. The Honda Prize 2023 awarded to Dr. Masato Sagawa and Dr. John J. Croat for inventing the world's strongest 'neodymium magnet' | News | Science Japan [sj.jst.go.jp]

- 5. Masato Sagawa - Wikipedia [en.wikipedia.org]

- 6. epo.org [epo.org]

- 7. cdn.kyodonewsprwire.jp [cdn.kyodonewsprwire.jp]

- 8. youtube.com [youtube.com]

- 9. aheadoftheherd.com [aheadoftheherd.com]

- 10. qm-magnet.com [qm-magnet.com]

- 11. Bonded NdFeB Magnets vs Sintered NdFeB Magnets - Ningbo Ketian Magnet CO.,LTD. [ktmagnet.com]

- 12. stanfordmagnets.com [stanfordmagnets.com]

- 13. duramag.com [duramag.com]

- 14. stanfordmagnets.com [stanfordmagnets.com]

- 15. osencmag.com [osencmag.com]

- 16. Bonded vs Sintered Neodymium Magnets [couragemagnet.com]

- 17. nbaem.com [nbaem.com]

- 18. gme-magnet.com [gme-magnet.com]

Electronic band structure of neodymium borides

An In-depth Technical Guide on the Electronic Band Structure of Neodymium Borides

This technical guide provides a detailed overview of the electronic band structure of neodymium borides, focusing on key compounds such as neodymium hexaboride (NdB₆) and neodymium tetraboride (NdB₄). It is intended for researchers and scientists in materials science, condensed matter physics, and related fields. The document summarizes key quantitative data, outlines experimental and theoretical methodologies, and visualizes the interplay of factors influencing the material's properties.

Introduction to Neodymium Borides

Neodymium borides are a class of rare-earth compounds that have garnered significant interest due to their intriguing physical properties, including complex magnetic ordering and unique electronic characteristics. These properties are fundamentally governed by their electronic band structure, which arises from the intricate interplay between the neodymium (Nd) 4f electrons and the boron (B) sp orbitals. Understanding this electronic structure is crucial for harnessing these materials in potential applications.

Electronic Properties and Crystal Structure

Neodymium borides crystallize in several stoichiometries, with NdB₆ and NdB₄ being among the most studied.

-

NdB₆ adopts a simple cubic crystal structure (CaB₆-type), with a lattice parameter of a = 4.125 Å. It is a metal that exhibits antiferromagnetic ordering at a Néel temperature (Tɴ) of approximately 8 K. The magnetic and electronic properties are strongly influenced by the crystalline electric field (CEF) effect on the Nd³⁺ ions.

-

NdB₄ possesses a tetragonal crystal structure (ThB₄-type). This compound also displays complex magnetic behavior, with multiple magnetic transitions observed at low temperatures.

The electronic band structure of these materials is characterized by the strong hybridization between the Nd 5d and B 2p states, while the highly localized Nd 4f electrons are primarily responsible for the magnetic phenomena.

Quantitative Data Summary

The following tables summarize key quantitative data for neodymium borides, compiled from various experimental and theoretical studies.

Table 1: Crystallographic and Magnetic Properties of Neodymium Borides

| Compound | Crystal Structure | Space Group | Lattice Parameters (Å) | Néel Temperature (Tɴ) (K) | Magnetic Moment (μB/Nd) |

| NdB₆ | Simple Cubic (CaB₆-type) | Pm-3m | a = 4.125 | ~8 | ~1.9 |

| NdB₄ | Tetragonal (ThB₄-type) | P4/mbm | a = 7.248, c = 4.116 | ~17.2, ~6.8 (multiple transitions) | Varies with temperature |

Table 2: Electronic Structure Parameters of NdB₆

| Parameter | Theoretical Value | Experimental Value | Method/Reference |

| Electronic Specific Heat Coefficient (γ) | ~26 mJ/(mol·K²) | ~26 mJ/(mol·K²) | Theoretical Calculation & Experimental Measurement |

| Conduction Electrons per Nd atom | ~1 | - | de Haas-van Alphen (dHvA) effect |

| Key Fermi Surface Features | Ellipsoidal surfaces at X points | Confirmed via dHvA | LSDA+U calculations |

Experimental and Theoretical Methodologies

The determination of the electronic band structure of neodymium borides relies on a combination of experimental techniques and theoretical calculations.

Experimental Protocol: de Haas-van Alphen (dHvA) Effect Measurement

The de Haas-van Alphen effect is a powerful experimental technique used to map the Fermi surface of metals.

-

Sample Preparation : High-quality single crystals of the neodymium boride compound are grown, typically using the floating zone method to ensure high purity and minimal defects.

-

Instrumentation : The experiment is conducted at very low temperatures (typically below 4 K) and in high magnetic fields. A sensitive magnetometer or a torque magnetometer is used to measure the magnetic torque on the sample as the external magnetic field is varied in strength and orientation.

-

Data Acquisition : The magnetic torque (or magnetization) is measured as a function of the inverse magnetic field (1/B). Oscillations in the torque, known as dHvA oscillations, are recorded.

-

Data Analysis : The frequencies of these oscillations are directly proportional to the extremal cross-sectional areas of the Fermi surface perpendicular to the applied magnetic field. By rotating the sample relative to the magnetic field, the full topology of the Fermi surface can be reconstructed.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

First-principles calculations based on DFT are the primary theoretical tool for investigating the electronic band structure. The LSDA+U (Local Spin-Density Approximation + Hubbard U) method is often employed to properly account for the strong on-site Coulomb repulsion of the localized Nd 4f electrons.

-

Crystal Structure Input : The calculation begins with the experimentally determined crystal structure, including the space group and lattice parameters.

-

Computational Method : A full-potential linearized augmented-plane-wave (FLAPW) or a similar method is used within the framework of DFT.

-

Exchange-Correlation Functional : The Local Spin-Density Approximation (LSDA) or a Generalized Gradient Approximation (GGA) is chosen for the exchange-correlation potential.

-

Hubbard U Correction : To treat the strongly correlated Nd 4f electrons, a Hubbard U term is included (LSDA+U). The effective U parameter (Ueff = U - J) is a crucial input, representing the difference between the on-site Coulomb (U) and exchange (J) parameters. This term correctly positions the 4f energy levels and captures their localized nature.

-

Self-Consistent Field (SCF) Cycle : The Kohn-Sham equations are solved iteratively until a self-consistent solution for the electron density and effective potential is achieved.

-

Band Structure and Density of States (DOS) Calculation : Once the SCF cycle converges, the electronic band structure (energy vs. crystal momentum along high-symmetry directions) and the density of states can be calculated and plotted. These results can then be compared with experimental data from techniques like ARPES and dHvA.

Logical and Experimental Workflow

The following diagram illustrates the logical workflow in the study of neodymium borides, from material synthesis to the understanding of their physical properties.

Caption: Workflow for investigating this compound properties.

Conclusion

The electronic band structure of neodymium borides is fundamental to their distinct magnetic and electronic properties. A synergistic approach, combining high-quality single-crystal synthesis with sophisticated experimental probes like the de Haas-van Alphen effect and robust theoretical frameworks such as LSDA+U, is essential for a comprehensive understanding. The Fermi surface topology, dominated by contributions from Nd 5d and B 2p states, is crucial in explaining the observed physical phenomena. Future research may focus on the effects of doping, pressure, and strain to further tune and explore the rich physics of these fascinating materials.

A Deep Dive into the Fundamental Magnetic Interactions of Neodymium Boride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Neodymium boride (Nd₂Fe₁₄B), the cornerstone of the highest-performance permanent magnets, owes its exceptional magnetic properties to a complex interplay of fundamental magnetic interactions at the atomic level. This technical guide provides a comprehensive overview of these core interactions, detailing the theoretical underpinnings, experimental characterization methods, and key quantitative data.

Core Magnetic Phenomena in Nd₂Fe₁₄B

The remarkable magnetic hardness of Nd₂Fe₁₄B arises primarily from two quantum mechanical phenomena: exchange interaction and magnetocrystalline anisotropy . These interactions dictate the alignment of atomic magnetic moments within the crystal lattice, giving rise to the material's strong permanent magnetism.

1.1. Exchange Interaction: The Source of Magnetic Order

The exchange interaction is a quantum mechanical effect that governs the parallel or anti-parallel alignment of electron spins on neighboring atoms. In Nd₂Fe₁₄B, three types of exchange interactions are dominant:

-

Fe-Fe Exchange: This is the strongest exchange interaction and is responsible for the high Curie temperature (TC) of approximately 585 K (312 °C). This strong ferromagnetic coupling aligns the magnetic moments of the iron (Fe) atoms, leading to a large saturation magnetization.

-

Fe-Nd Exchange: This interaction is weaker than the Fe-Fe exchange but is crucial for inducing a magnetic moment on the neodymium (Nd) atoms. The coupling between the Fe 3d electrons and the Nd 4f electrons is ferromagnetic.

-

Nd-Nd Exchange: This interaction is the weakest of the three and has a negligible direct effect on the overall magnetic ordering at room temperature.

The interplay of these exchange interactions results in a ferrimagnetic alignment. While the magnetic moments of the Fe and Nd sublattices are coupled ferromagnetically, the spin and orbital magnetic moments of the Nd atoms themselves align in opposite directions according to Hund's rules.

1.2. Magnetocrystalline Anisotropy: The Origin of Magnetic Hardness

Magnetocrystalline anisotropy refers to the preference of the magnetization to align along specific crystallographic directions, known as "easy axes." This property is what gives a permanent magnet its ability to resist demagnetization, a quality known as coercivity.

In Nd₂Fe₁₄B, the magnetocrystalline anisotropy is extraordinarily high at room temperature and is primarily contributed by the Nd sublattice. The 4f electron cloud of the Nd atoms is aspherical and interacts strongly with the crystalline electric field (CEF) generated by the surrounding atoms in the tetragonal crystal structure. This interaction, coupled with strong spin-orbit coupling, creates a strong preference for the Nd magnetic moments to align along the c-axis of the crystal lattice.

The Fe sublattice also contributes to the magnetocrystalline anisotropy, but its contribution is significantly smaller than that of the Nd sublattice.

A notable characteristic of Nd₂Fe₁₄B is the spin reorientation transition . At a temperature of approximately 135 K, the direction of easy magnetization begins to tilt away from the c-axis, forming an "easy cone" of magnetization. This phenomenon is a result of the competing temperature dependencies of the magnetocrystalline anisotropy contributions from the different crystallographic sites of the Nd and Fe atoms.

Quantitative Magnetic Properties

The fundamental magnetic interactions manifest in a set of measurable magnetic properties that define the performance of Nd₂Fe₁₄B magnets.

| Property | Value | Unit | Notes |

| Curie Temperature (TC) | ~585 | K | Temperature at which the material loses its ferromagnetic properties.[1] |

| Spin Reorientation Temperature (TSR) | ~135 | K | Temperature below which the easy magnetization axis tilts away from the c-axis.[1][2] |

| Saturation Magnetization (Js) | ~1.6 | T | The maximum magnetic moment per unit volume.[3][4] |

| Remanent Magnetization (Br) | ~1.3 | T | The magnetization remaining in the material after the external magnetic field is removed.[3] |

| Anisotropy Field (HA) | ~7 | T | The magnetic field required to saturate the magnetization along the hard axis.[4] |

| Total Magnetic Moment (per formula unit) | ~38.1 | µB | The sum of the magnetic moments of all atoms in the Nd₂Fe₁₄B formula unit at low temperature.[5] |

| Nd Magnetic Moment | ~3.3 | µB/atom | The magnetic moment of a single neodymium atom.[5] |

| Average Fe Magnetic Moment | ~2.2 - 2.9 | µB/atom | The magnetic moment of an iron atom varies depending on its crystallographic site.[5] |

Experimental Characterization Protocols

The determination of the fundamental magnetic properties of Nd₂Fe₁₄B relies on a suite of sophisticated experimental techniques.

3.1. Neutron Diffraction

Neutron diffraction is a powerful technique for determining the crystal and magnetic structures of materials. Neutrons interact with both the atomic nuclei and the magnetic moments of atoms, providing detailed information about atomic positions and the arrangement of magnetic moments.

Experimental Workflow:

References

A Technical Guide to the Theoretical Modeling of Neodymium Boride Structures

Audience: Researchers, Scientists, and Materials Development Professionals

This technical guide provides an in-depth exploration of the theoretical modeling techniques used to investigate the structures and properties of neodymium (Nd) borides. It covers fundamental first-principles calculations, advanced structure prediction methods, and the resulting insights into the crystallographic, electronic, and magnetic characteristics of various Nd-B compounds. This document is intended to serve as a comprehensive resource for professionals engaged in materials science, condensed matter physics, and the development of advanced materials.

Introduction to Neodymium Borides

Neodymium borides are a class of rare-earth compounds that exhibit a wide range of fascinating physical properties, including exceptional hardness, high melting points, and complex magnetic behaviors.[1] These materials are of significant technological interest, particularly the ternary compound of neodymium, iron, and boron (Nd₂Fe₁₄B), which forms the basis of the strongest type of permanent magnets available commercially.[2][3] The strength of these magnets is intrinsically linked to the tetragonal Nd₂Fe₁₄B crystal structure, which possesses an exceptionally high uniaxial magnetocrystalline anisotropy.[4]

Theoretical modeling plays a crucial role in understanding and predicting the properties of these materials. By employing computational methods, researchers can investigate crystal structures at the atomic level, predict new stable and metastable phases, and elucidate the relationships between structure and function. This guide details the primary theoretical methodologies and presents key findings from computational studies on various neodymium boride systems.

Core Theoretical Modeling Methodologies

The theoretical investigation of this compound structures predominantly relies on first-principles calculations rooted in Density Functional Theory (DFT). These methods provide a powerful framework for computing the electronic structure and total energy of a system, from which numerous material properties can be derived.

First-Principles Calculations (Density Functional Theory)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] In the context of neodymium borides, DFT calculations are used to determine ground-state properties such as stable crystal structures, lattice parameters, formation energies, and electronic band structures.[6] Calculations are typically performed using approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA).[7] For systems with strongly correlated electrons, like the 4f electrons in neodymium, methods like DFT+U are often employed to more accurately describe their electronic and magnetic properties.[8]

Crystal Structure Prediction

Identifying stable crystal structures is a fundamental challenge in materials science. Unbiased structure search methods are employed to predict novel this compound compounds that may be synthesizable. One such prominent method is the Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) technique.[1] This approach, combined with DFT calculations for energy evaluation, has been successful in predicting new, thermodynamically stable Nd-B compounds, especially under high-pressure conditions.[1]

Experimental Protocols: Validation of Theoretical Models

Theoretical predictions must be validated by experimental results. The following protocols are central to the synthesis and characterization of neodymium borides.

-

Mechanochemical Synthesis (MCS): This method involves the high-energy ball milling of precursor powders (e.g., Nd₂O₃, B₂O₃, and Mg) to induce chemical reactions and form nanocrystalline rare-earth borides.[1] The process parameters, such as milling time, are optimized, and subsequent acid leaching (e.g., with HCl) is used to remove byproducts like MgO.[1]

-

Carbothermic Reduction: This technique is used to synthesize powders like NdB₆. It involves the high-temperature reduction of neodymium oxide (Nd₂O₃) with boron carbide (B₄C) in a controlled environment.[1] Densification of the resulting powder is then achieved through methods like hot pressing, sometimes with sintering aids to achieve near-full theoretical density.[1]

-

X-ray and Neutron Diffraction: These are the primary techniques for experimental structure determination. X-ray diffraction (XRD) is used to identify the phases present in a synthesized sample and determine their crystal structures.[9] For magnetic materials like NdB₄, polarized neutron diffraction is essential for resolving the complex magnetic ordering and spin configurations at low temperatures.[10]

Computational Workflow for this compound Modeling

The process of theoretically modeling Nd-B systems follows a structured workflow, beginning with structure prediction and culminating in the calculation of specific material properties, which are then ideally compared with experimental data.

Key this compound Structures and Properties

Theoretical modeling has provided significant insights into a variety of this compound structures, from simple binaries to complex ternary compounds.

The Nd-B Phase Diagram and Novel Compounds

Computational studies have systematically explored the Nd-B phase diagram, predicting various stable stoichiometries.[1] Beyond the experimentally known NdB₄ and NdB₆, calculations have indicated that new compounds such as NdB₅, NdB₇, and NdB₈ are thermodynamically and mechanically stable at high pressures.[1] All investigated neodymium borides are predicted to exhibit metallic behavior based on their electronic band structure and density of states.[1]

| Compound | Predicted Crystal Structure (Space Group) | Pressure Condition | Calculated Hardness (GPa) |

| NdB₂ | Cmmm | 100 GPa | - |

| NdB₄ | P4/mbm | 1 atm | - |

| NdB₅ | P4/mmm | 100 GPa | ~24.82 (at ambient) |

| NdB₆ | Pm-3m | 1 atm | - |

| NdB₇ | R3m | 250 GPa | - |

| NdB₈ | R-3m | 100 GPa | - |

| Table 1: Predicted stable structures and properties of various neodymium borides under different pressure conditions. Data sourced from first-principles calculations.[1] |

Neodymium Tetraboride (NdB₄)

NdB₄ is one of the most studied neodymium borides due to its complex magnetic properties.[8][11] It has a tetragonal crystal structure (space group P4/mbm) where the Nd atoms form a frustrated lattice topologically equivalent to the Shastry-Sutherland lattice.[8][10] This geometric frustration leads to unusual magnetic behavior and multiple phase transitions at low temperatures.[8] First-principles calculations have been crucial in investigating its magnetic ground state, predicting an antiferromagnetic (AFM) configuration to be the most stable.[8]

| Parameter | Theoretical (Calculated) | Experimental |

| Lattice Constant a (Å) | 7.246 | 7.251 |

| Lattice Constant c (Å) | 4.118 | 4.120 |

| Magnetic Ground State | Antiferromagnetic (6-AFM) | Antiferromagnetic |

| Table 2: Comparison of theoretical and experimental lattice parameters and magnetic ground state for NdB₄.[8] |

The Nd₂Fe₁₄B Ternary System

The celebrated Nd₂Fe₁₄B compound is a cornerstone of high-performance permanent magnets.[2] Its tetragonal crystal structure is complex, consisting of alternating layers of iron atoms and a neodymium-boron compound.[4] The remarkable magnetic properties arise from two key features identified through theoretical and experimental work:

-

High Uniaxial Magnetocrystalline Anisotropy: The crystal structure creates a strong preference for magnetization along a specific crystallographic axis, making it highly resistant to demagnetization.[4]

-

Large Magnetic Moment: The neodymium atom contributes a large magnetic dipole moment due to its four unpaired 4f electrons.[2][4]

Theoretical modeling of this system helps in understanding the structure-property relationships and in designing alloys with improved properties, such as enhanced thermal stability, by substituting other elements into the lattice.[12]

Structure-Property Relationships in Neodymium Borides

The macroscopic properties of neodymium borides are a direct consequence of their underlying crystal and electronic structures. Theoretical modeling provides a bridge to understand these intricate connections.

As the diagram illustrates, the arrangement of Nd and B atoms in the crystal lattice dictates the electronic band structure and the density of states (DOS).[1] The strong covalent bonding within the boron sublattices contributes to high hardness.[8] Simultaneously, the nature of the neodymium 4f electron states, which is heavily influenced by the crystal field environment, governs the complex magnetic ordering and high magnetic anisotropy observed in these compounds.[8][11]

Conclusion and Future Outlook

Theoretical modeling, particularly through first-principles DFT calculations, has become an indispensable tool for advancing our understanding of this compound structures. It has enabled the prediction of novel compounds, the detailed characterization of complex magnetic ground states, and the elucidation of fundamental structure-property relationships. The synergy between computational prediction and experimental validation continues to drive the discovery and optimization of advanced materials. Future research will likely focus on employing machine learning techniques to accelerate the discovery of new stable structures and leveraging more advanced computational methods to accurately model dynamic properties and temperature-dependent behaviors.

References

- 1. researchgate.net [researchgate.net]

- 2. Neodymium magnet - Wikipedia [en.wikipedia.org]

- 3. Neodymium Iron Boron (NdFeB) Magnets: A Quick Beginner's Overview | Okon Recycling [okonrecycling.com]

- 4. gme-magnet.com [gme-magnet.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of electronic structure of Nd2O3: Experiment and theory [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. warwick.ac.uk [warwick.ac.uk]

- 11. First-Principles Study of the Magnetic and Electronic Structure of NdB4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Paramagnetic and Antiferromagnetic Properties of Neodymium Compounds

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

This technical guide provides a comprehensive overview of the paramagnetic and antiferromagnetic behavior of various neodymium compounds. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who require a deep understanding of the magnetic properties of these materials. This document details the fundamental principles of paramagnetism and antiferromagnetism in the context of neodymium, presents quantitative magnetic data for several key compounds, and outlines the experimental protocols used for their characterization.

Introduction to Magnetism in Neodymium Compounds

Neodymium (Nd) is a rare-earth element known for its potent magnetic properties, which are primarily due to the unpaired electrons in its 4f shell.[1][2] In its elemental form, neodymium is paramagnetic at room temperature and transitions to an antiferromagnetic state at low temperatures, typically below 20 K.[3][4] However, the magnetic behavior of neodymium is highly dependent on its chemical environment within a compound.

Paramagnetism in neodymium compounds arises from the presence of unpaired 4f electrons in the Nd³⁺ ions.[1] These unpaired electrons possess a magnetic dipole moment. In the absence of an external magnetic field, these moments are randomly oriented due to thermal agitation, resulting in no net magnetization.[1] When an external magnetic field is applied, the magnetic dipoles tend to align with the field, leading to a weak attraction.[1]

Antiferromagnetism is a type of magnetic ordering where the magnetic moments of adjacent ions align in an antiparallel fashion.[4][5] This typically occurs at temperatures below a critical point known as the Néel temperature (Tₙ).[4][5] Above the Néel temperature, the thermal energy is sufficient to overcome the magnetic ordering, and the material behaves as a paramagnet.[4] The transition from a paramagnetic to an antiferromagnetic state is a key characteristic of many neodymium compounds at low temperatures.

Quantitative Magnetic Data of Neodymium Compounds

The following tables summarize the key magnetic properties of several neodymium compounds. These values have been compiled from various experimental studies and provide a basis for comparing the magnetic behavior of these materials.

| Compound | Magnetic Behavior at Room Temperature | Molar Magnetic Susceptibility (χₘ) at RT (cm³/mol) | Effective Magnetic Moment (µ_eff) (µ_B) |

| Neodymium Oxide (Nd₂O₃) | Paramagnetic | +10,200.0 x 10⁻⁶ | 3.64[6], 3.52 (at 120-550 K)[7] |

| Neodymium Sulfide (NdS) | Paramagnetic | - | - |

| Neodymium Gallate (NdGaO₃) | Paramagnetic | - | 3.39 (at 240-350 K), 4.20 (at 560-950 K)[7] |

| Neodymium Scandate (NdScO₃) | Paramagnetic | - | 3.90 (at 110-230 K), 4.50 (at 680-950 K)[7] |

| Neodymium Indate (NdInO₃) | Paramagnetic | - | 3.80 (at 110-230 K), 4.37 (at 680-950 K)[7] |

Table 1: Paramagnetic Properties of Neodymium Compounds. Room temperature (RT) is approximately 298 K. The effective magnetic moment is given in Bohr magnetons (µ_B).

| Compound | Antiferromagnetic Ordering Temperature (Néel Temperature, Tₙ) (K) |

| Pure Neodymium (Nd) | 19.9[8], 19.2[9] |

| Neodymium Oxide (Nd₂O₃) | ~0.55 |

| Neodymium Sulfide (NdS) | 8.4 |

Table 2: Antiferromagnetic Properties of Neodymium Compounds.

Experimental Protocols for Magnetic Characterization

The determination of the magnetic properties of neodymium compounds relies on a suite of sensitive experimental techniques. The following sections detail the methodologies for three key experiments.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field. This allows for the determination of magnetic susceptibility and the identification of magnetic transitions.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the powdered neodymium compound is placed in a sample holder, typically a gelatin capsule or a straw. The sample is centered within the holder to ensure uniform measurement.

-

Measurement of Magnetization versus Temperature (M vs. T):

-

Zero-Field-Cooled (ZFC): The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (typically 100-1000 Oe) is then applied, and the magnetic moment is measured as the sample is warmed.

-

Field-Cooled (FC): The sample is cooled from room temperature to the lowest desired temperature under a constant applied magnetic field. The magnetic moment is then measured as the sample is warmed in the same field. The ZFC and FC curves can provide information about magnetic ordering and spin-glass-like behavior.

-

-

Measurement of Magnetization versus Magnetic Field (M vs. H): The magnetic moment of the sample is measured at a constant temperature as the external magnetic field is swept through a range of values (e.g., -5 T to +5 T). This provides information about the saturation magnetization and coercivity of the material.

-

Data Analysis: The magnetic susceptibility (χ) is calculated from the measured magnetic moment (M) and the applied magnetic field (H) using the formula χ = M/H. For paramagnetic materials, the effective magnetic moment (µ_eff) can be determined from the temperature dependence of the magnetic susceptibility using the Curie-Weiss law. A cusp or peak in the M vs. T curve at low fields is indicative of an antiferromagnetic transition at the Néel temperature.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the crystallographic and magnetic structure of materials. Neutrons have a magnetic moment that interacts with the magnetic moments of atoms in a sample, providing direct information about the arrangement of magnetic spins.

Methodology:

-

Sample Preparation: A powdered sample or a single crystal of the neodymium compound is loaded into a sample holder. For low-temperature measurements, the sample is mounted in a cryostat.

-

Data Collection: A beam of monochromatic neutrons is directed at the sample. The scattered neutrons are detected at various angles.

-